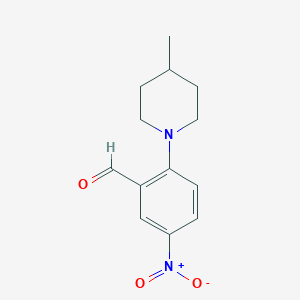

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde

Description

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted at position 2 with a 4-methylpiperidin-1-yl group and at position 5 with a nitro (-NO₂) group. The aldehyde functional group at position 1 renders this compound reactive toward nucleophiles, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)13-3-2-12(15(17)18)8-11(13)9-16/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWGGGXUHNSPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-methyl-1-piperidinyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the nitration process. The use of such reactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

The major products formed from these reactions include 2-(4-methyl-1-piperidinyl)-5-aminobenzaldehyde, 2-(4-methyl-1-piperidinyl)-5-nitrobenzoic acid, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde has several scientific research applications:

Medicinal Chemistry: This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and functionalized aromatic compounds.

Biological Studies: The compound can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.

Industrial Applications: It may be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The piperidine ring can enhance the compound’s binding affinity to certain receptors, contributing to its pharmacological activity.

Comparison with Similar Compounds

Key Observations :

- The aldehyde group in the target compound increases electrophilicity compared to the amine in 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, making it more reactive in condensation reactions (e.g., hydrazone formation) .

- The bis-piperidinyl substitution in the hydrazone derivative () enhances steric bulk and likely improves solubility in nonpolar solvents due to the hydrophobic piperidine rings.

Target Compound

- The aldehyde group participates in nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, as exemplified by the hydrazone derivative in .

- The nitro group can be reduced to an amine under catalytic hydrogenation, offering a route to diversely functionalized intermediates.

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

Hydrazone Derivative

Biological Activity

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines, including melanoma and pancreatic cancer:

| Cancer Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Melanoma | B16F10 Xenograft | 15 | 40.5 |

| Pancreatic Cancer | PAN02 Xenograft | 30 | 34.3 |

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, although the precise mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the nitro group is known to facilitate interactions with various enzymes, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, leading to increased ROS levels that can trigger apoptosis in cancer cells .

- Cell Cycle Regulation : Studies suggest that it may affect cell cycle progression, contributing to its antitumor effects.

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence that this compound may have neuroprotective effects. It has been shown to modulate calcium homeostasis and reduce oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Study on Anticancer Efficacy

In a controlled study involving human leukemia cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with varying concentrations led to significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a dose-dependent response.

Neuroprotective Study

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cultures. The results showed a reduction in cell death and improved viability when treated with this compound under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.